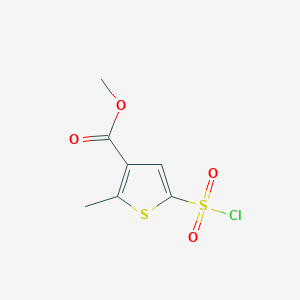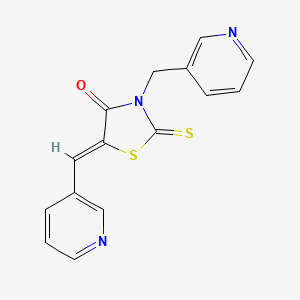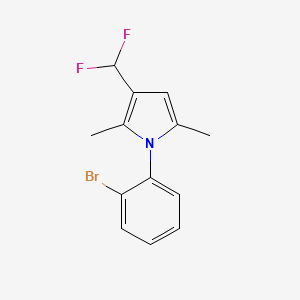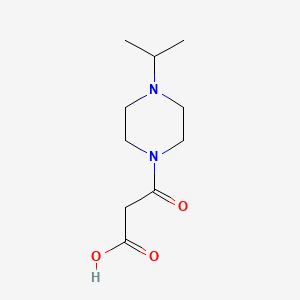![molecular formula C17H12F2O3 B2524702 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- CAS No. 1479107-10-2](/img/structure/B2524702.png)
4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-
Overview
Description
4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-: is a complex organic compound belonging to the class of benzopyranones[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). This compound features a benzopyran-4-one core with fluorine atoms at the 6th and 3rd positions of the benzene ring, and a hydroxyethyl group at the 2nd position[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). One common approach is the Friedel-Crafts acylation followed by fluorination and reduction steps[{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl3) for the acylation step, and specific fluorinating agents for introducing fluorine atoms[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). Continuous flow reactors and advanced purification techniques like column chromatography or recrystallization might be employed to achieve the desired product[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxy group to a carbonyl group.
Reduction: : Reducing the carbonyl group to a hydroxyl group.
Substitution: : Replacing a hydrogen atom with another substituent[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Major Products Formed
Oxidation: : Formation of 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-carboxyethyl]-4H-1-benzopyran-4-one.
Reduction: : Formation of 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: : Utilized in the development of new materials and pharmaceuticals[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). The fluorine atoms and hydroxyethyl group play crucial roles in enhancing binding affinity and selectivity[{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... The exact pathways and targets depend on the specific biological or chemical context in which the compound is used[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of fluorine atoms and hydroxyethyl group[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... Similar compounds include:
7-chloro-3-methyl-4H-1-benzopyran-4-one
7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one
7,8-diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-one:
These compounds differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWIGTRVURMRQS-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2524623.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)





![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)
![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
